molecular formula C12H13N B2775879 5,6,7-Trimethylquinoline CAS No. 1467-29-4

5,6,7-Trimethylquinoline

Cat. No.: B2775879
CAS No.: 1467-29-4
M. Wt: 171.243
InChI Key: STHSTINKKSXPBR-UHFFFAOYSA-N
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Description

5,6,7-Trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with three methyl groups attached at the 5th, 6th, and 7th positions of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing quinoline derivatives, including 5,6,7-Trimethylquinoline, is the Combes quinoline synthesis. This method involves the condensation of aniline with β-diketones, followed by an acid-catalyzed ring closure to form the quinoline backbone . The reaction typically uses concentrated sulfuric acid as the catalyst, and the reaction conditions include heating the mixture to facilitate the cyclization and dehydration steps.

Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid (such as sulfuric acid) and an oxidizing agent . This method is known for its ability to produce quinoline derivatives with good yields.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale application of the Skraup synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    2,4-Dimethylquinoline: A derivative with methyl groups at the 2nd and 4th positions.

Uniqueness

5,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 5th, 6th, and 7th positions can affect the electron density of the quinoline ring, potentially altering its interactions with other molecules and its overall stability .

Properties

IUPAC Name

5,6,7-trimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHSTINKKSXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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